molecular formula C20H34O5 B10768093 (-)-Prostaglandin E1

(-)-Prostaglandin E1

Cat. No.: B10768093
M. Wt: 354.5 g/mol
InChI Key: GMVPRGQOIOIIMI-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Prostaglandin E1: is a naturally occurring prostaglandin with significant physiological and pharmacological effects. It is a lipid compound derived from fatty acids and plays a crucial role in various biological processes, including inflammation, vasodilation, and inhibition of platelet aggregation. This compound is also known for its therapeutic applications, particularly in the treatment of erectile dysfunction and peripheral vascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Prostaglandin E1 involves several steps, starting from the precursor arachidonic acid. The key steps include:

    Oxidation: Arachidonic acid undergoes enzymatic oxidation to form prostaglandin G2 and prostaglandin H2.

    Reduction: Prostaglandin H2 is then reduced to prostaglandin E2.

    Isomerization: Prostaglandin E2 is isomerized to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological processes, including the use of genetically engineered microorganisms to produce the necessary enzymes for the synthesis. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Prostaglandin E1 can undergo oxidation reactions, leading to the formation of various metabolites.

    Reduction: It can be reduced to form different prostaglandin derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Enzymes such as cyclooxygenase and prostaglandin synthase.

Major Products:

    Oxidation Products: Various hydroxylated and keto derivatives.

    Reduction Products: Different prostaglandin analogs.

    Substitution Products: Modified prostaglandins with altered functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Analogues: (-)-Prostaglandin E1 is used as a starting material for the synthesis of various prostaglandin analogues with potential therapeutic applications.

Biology:

    Cell Signaling: It plays a role in cell signaling pathways, influencing processes such as inflammation and immune response.

Medicine:

    Therapeutic Use: this compound is used in the treatment of erectile dysfunction, peripheral vascular diseases, and as a vasodilator in neonates with congenital heart defects.

Industry:

    Pharmaceuticals: It is used in the formulation of drugs for various medical conditions.

Mechanism of Action

Molecular Targets and Pathways: (-)-Prostaglandin E1 exerts its effects by binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation.

Comparison with Similar Compounds

    Prostaglandin E2: Similar in structure but has different physiological effects.

    Prostaglandin F2α: Involved in different biological processes such as uterine contraction.

    Prostaglandin D2: Plays a role in sleep regulation and allergic responses.

Uniqueness: (-)-Prostaglandin E1 is unique due to its specific therapeutic applications, particularly in the treatment of erectile dysfunction and its potent vasodilatory effects. Its ability to inhibit platelet aggregation also sets it apart from other prostaglandins.

Properties

IUPAC Name

7-[3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVPRGQOIOIIMI-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/C1C(CC(=O)C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745-65-3
Record name alprostadil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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